
Dabigatran impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran impurity D is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication belonging to the class of direct thrombin inhibitors . It is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism in persons who have been treated for 5–10 days with parenteral anticoagulant .
Chemical Reactions Analysis
Dabigatran impurity D was subjected to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress, as per ICH-specified conditions . Under hydrolytic stress conditions, O-dealkylation may occur, and formation of benzimidic acid derivatives was also observed .Scientific Research Applications
RP-HPLC Method for Determination of Impurities in Dabigatran Etexilate : A study by Nagadeep, Kamaraj, and Arthanareeswari (2015) developed and validated a selective RP-HPLC method for separating and determining potential related impurities of Dabigatran Etexilate (DAB), including starting materials, by-products of synthesis, and degradants. This method is significant for quality control of both drug substance and drug product, highlighting the importance of identifying and controlling impurities like Dabigatran Impurity D in pharmaceuticals (Nagadeep, Kamaraj, & Arthanareeswari, 2015).
LC-MS Analysis for Dabigatran Etexilate Impurity Profile : Research by Arous and Al-Mardini (2018) aimed to develop a sensitive and validated LC-MS method for analyzing Dabigatran Etexilate and estimating its impurity profile. This method allows for separating 22 impurities in APIs from different sources, essential for understanding the stability and degradation profiles of Dabigatran Etexilate (Arous & Al-Mardini, 2018).
Analytical Method Development for Dabigatran Etexilate Related Substances : Nawale, Pol, Puranik, Daud, and Rajkondawar (2018) developed a new RP-HPLC method for quantitative determination of Dabigatran Etexilate (DE) and its impurities. This study emphasizes the importance of precise analytical methods for the assessment of impurities in pharmaceutical dosage forms, ensuring drug safety and efficacy (Nawale et al., 2018).
Safety And Hazards
Handling Dabigatran impurity D requires avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran impurity D involves the conversion of Dabigatran etexilate to the impurity D through a series of chemical reactions.", "Starting Materials": [ "Dabigatran etexilate" ], "Reaction": [ "Hydrolysis of Dabigatran etexilate to form Dabigatran", "Conversion of Dabigatran to Dabigatran ethyl ester", "Reduction of Dabigatran ethyl ester to Dabigatran ethyl amine", "Acetylation of Dabigatran ethyl amine to form Dabigatran impurity D" ] } | |
CAS RN |
1416446-43-9 |
Product Name |
Dabigatran impurity D |
Molecular Formula |
C32H37N7O5 |
Molecular Weight |
599.68 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



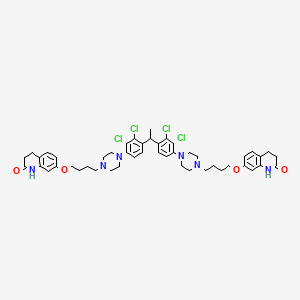
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
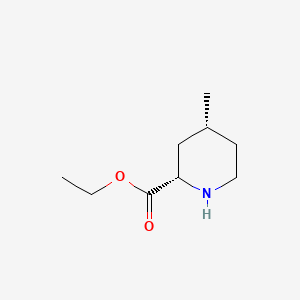
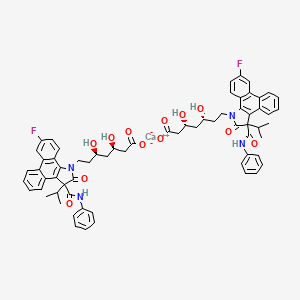

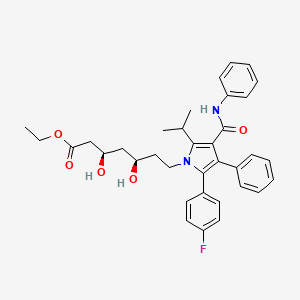
![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
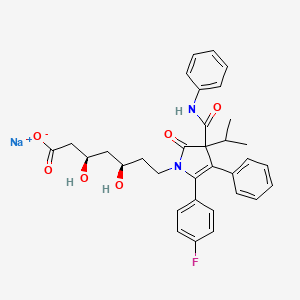

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)